molecular formula C22H22N2O5S B2706060 N-(3,4-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide CAS No. 1286712-90-0

N-(3,4-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide

Cat. No.: B2706060
CAS No.: 1286712-90-0
M. Wt: 426.49
InChI Key: OFKYUHPUTSNQIB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Nicotinamide Derivatives in Cellular Differentiation and DNA Repair

Nicotinamide and its analogs have shown potential in inducing cellular differentiation, particularly in murine erythroleukemia cells. Studies have found that certain nicotinamide analogs, like N'-Methylnicotinamide, can be more effective than traditional inducers like dimethyl sulfoxide (DMSO) in promoting cellular differentiation, marked by an increase in hemoglobin-containing cells. This process is associated with an enhanced commitment to differentiate and an increase in globin mRNA levels, highlighting the potential of nicotinamide derivatives in therapeutic applications related to blood cell disorders (Terada, Fujiki, Marks, & Sugimura, 1979).

Furthermore, nicotinamide has been observed to stimulate DNA repair in human lymphocytes exposed to various DNA-damaging agents. This stimulation is concentration-dependent, with a peak effectiveness between 2 to 5 mM nicotinamide. Such findings suggest nicotinamide derivatives could play a significant role in enhancing DNA repair mechanisms, potentially contributing to cancer therapy and prevention strategies (Berger & Sikorski, 1980).

Sulfonyl Compounds in Herbicide Development

Sulfonyl compounds, specifically in the context of herbicide development, have shown considerable utility. For instance, 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate in the synthesis of the herbicide nicosulfuron, demonstrates the critical role of sulfonyl and nicotinamide derivatives in agricultural applications. Such compounds offer a synthetic route to developing selective herbicides that target specific weeds without adversely affecting the crops (Xue-wei, 2011).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-14-5-8-18(11-15(14)2)30(26,27)21-10-6-16(13-23-21)22(25)24-17-7-9-19(28-3)20(12-17)29-4/h5-13H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKYUHPUTSNQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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